dryophantin
Description
Dryophantin is a red pigment first isolated from oak galls induced by the cynipid wasp Dryophanta divisa . These galls form on the leaves of British oak trees (Quercus spp.) as a pathological response to insect infestation. Structurally, this compound is identified as a glycoside derivative of purpurogallin, a polyphenolic compound characterized by a benzotropolone core . The name "this compound" derives from the genus Dryophanta (Greek drys = oak, phainein = to reveal), reflecting its botanical origin and role in gall pigmentation .
This compound’s isolation provided critical insights into plant-pathogen interactions, particularly how metabolic derangements in gall tissues lead to the synthesis of specialized phenolic compounds absent in healthy plant tissues . Unlike anthocyanins—common plant pigments involved in normal physiological processes like UV protection—this compound is produced exclusively under pathological conditions, suggesting a unique biosynthetic pathway linked to insect-induced stress .
Properties
CAS No. |
1399-18-4 |
|---|---|
Molecular Formula |
C11H6Cl2N2O3 |
Synonyms |
dryophantin |
Origin of Product |
United States |
Comparison with Similar Compounds
Dryophantin belongs to a broader class of plant-derived phenolic compounds, but its structural and functional attributes distinguish it from related molecules such as anthocyanins, quercetin, and purpurogallin. Below is a detailed comparison:
Structural and Functional Differences
Table 1: Comparative Analysis of this compound and Related Compounds
| Compound | Class | Source | Key Structural Features | Solubility | Biological Role | Pathological/Normal |
|---|---|---|---|---|---|---|
| This compound | Purpurogallin glycoside | Oak galls (Cynipidae) | Glycosylated benzotropolone derivative | High (glycoside) | Pathological pigment | Pathological |
| Purpurogallin | Polyphenolic | Oak galls, some plants | Benzotropolone core | Low (aglycone) | Antioxidant, pigment precursor | Both |
| Anthocyanins | Anthocyanidin glycosides | Various plant tissues | Glycosides of anthocyanidins | High | Pigmentation, UV protection | Normal |
| Quercetin | Flavonol | Widespread in plants | Aglycone or glycoside (e.g., rutin) | Moderate | Antioxidant, signaling | Normal |
Key Research Findings
- Biosynthetic Context : this compound’s glycosylation distinguishes it from purpurogallin, enhancing its solubility and stability in gall tissues . This modification is absent in anthocyanins, which are glycosides of anthocyanidins with distinct chromophore structures .
- Pathological Specificity: Unlike quercetin—a flavonol involved in routine plant defense—this compound is synthesized only in response to cynipid wasp infestation, indicating a specialized role in gall formation .
- Comparative Isolation : this compound has been isolated from multiple cynipid-induced galls (e.g., Amphibolips primus on black oak, Xystoteraspoculmn on white oak), demonstrating its consistency as a pathological marker across oak species .
Analytical and Functional Insights
- Metabolic Derangement: The presence of this compound in galls highlights a shift from normal phenolic metabolism (e.g., anthocyanin/quercetin production) to pathogen-specific pathways, likely mediated by insect-derived enzymes .
- Antioxidant Potential: While purpurogallin exhibits antioxidant properties, this compound’s glycosylation may modulate its reactivity, a hypothesis supported by comparative studies on gall extracts .
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